molecular formula C16H12ClNO2 B11840134 4-(4-Chlorobenzyl)isoquinoline-6,7-diol CAS No. 80143-62-0

4-(4-Chlorobenzyl)isoquinoline-6,7-diol

Cat. No.: B11840134
CAS No.: 80143-62-0
M. Wt: 285.72 g/mol
InChI Key: RPCLPHHQEYSOPH-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)isoquinoline-6,7-diol is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a chlorobenzyl group attached to the isoquinoline core, along with two hydroxyl groups at the 6 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core .

Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to yield isoquinoline derivatives. This method is known for its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)isoquinoline-6,7-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The chlorobenzyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines.

Scientific Research Applications

4-(4-Chlorobenzyl)isoquinoline-6,7-diol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzyl)-6,7-dimethoxyisoquinoline: This compound has methoxy groups instead of hydroxyl groups at the 6 and 7 positions.

    4-(4-Chlorobenzyl)isoquinoline: Lacks the hydroxyl groups at the 6 and 7 positions.

Uniqueness

4-(4-Chlorobenzyl)isoquinoline-6,7-diol is unique due to the presence of hydroxyl groups at the 6 and 7 positions, which contribute to its distinct chemical and biological properties. These hydroxyl groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

80143-62-0

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol

InChI

InChI=1S/C16H12ClNO2/c17-13-3-1-10(2-4-13)5-11-8-18-9-12-6-15(19)16(20)7-14(11)12/h1-4,6-9,19-20H,5H2

InChI Key

RPCLPHHQEYSOPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=CC3=CC(=C(C=C32)O)O)Cl

Origin of Product

United States

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